

CCT251545 type I inhibitor binding mode

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Compound Focus: CCT251545

Cat. No.: S522971

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Quantitative Profiling of CCT251545

The table below summarizes the key quantitative data characterizing CCT251545:

Parameter	Value	Details / Assay
Biochemical Potency (IC₅₀)		
CDK8/Cyclin C	6 - 7 nM [1] [2]	Reporter Displacement Assay
CDK19/Cyclin C	6 nM [2]	Reporter Displacement Assay
Cellular Potency		
WNT pathway inhibition	5 nM (IC ₅₀) [3]	7dF3 cell-based reporter assay
Target engagement (pSTAT1-SER727)	9 nM (IC ₅₀) [2] [4]	SW620 human colorectal cancer cells
Selectivity Profile		
Kinase selectivity	>100-fold over 291 other kinases [1] [5]	Tested at 1 µM

Parameter	Value	Details / Assay
CDK family selectivity	No significant activity (IC ₅₀ >1 μM) against other CDK/cyclin pairs [2]	Panel of 32 human CDK/cyclin pairs

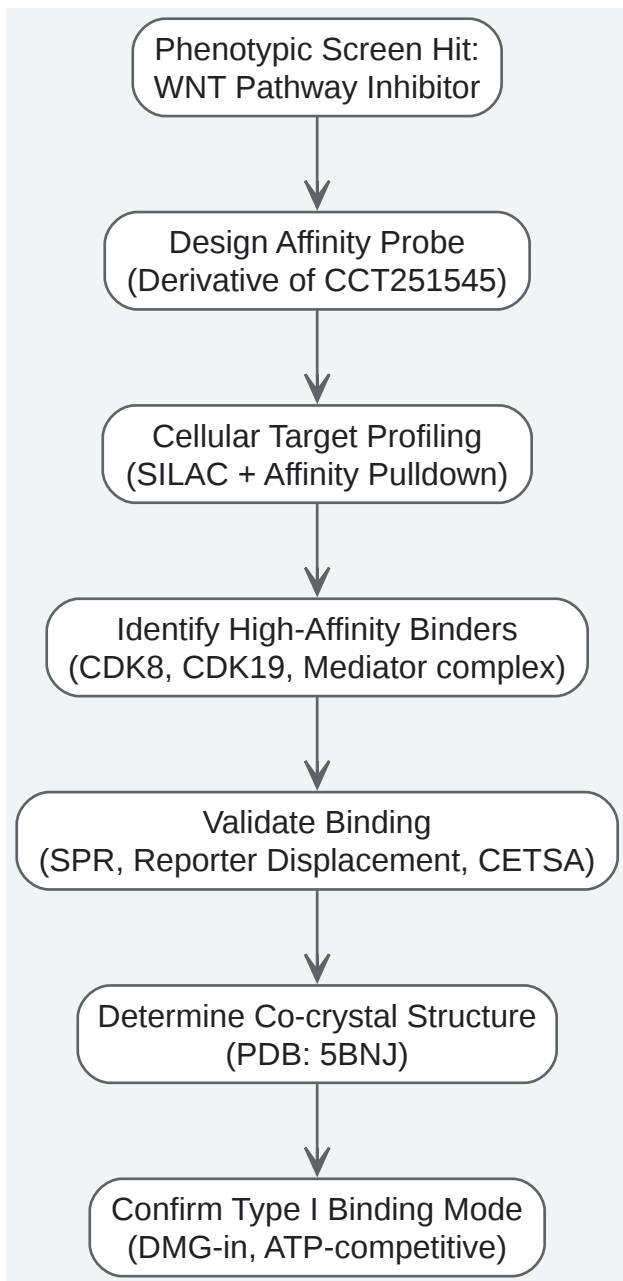
| Primary off-targets (IC₅₀) | **GSK3alpha:** 462 nM **GSK3beta:** 690 nM **PRKCQ:** 122 nM [2] | Biochemical assays |

Binding Mode and 3D Structure

CCT251545 is characterized as a **type I inhibitor**, meaning it binds to the active conformation of the kinase [6].

- **ATP-Competitive Binding:** It functions as an ATP-competitive inhibitor, directly targeting the kinase's ATP-binding site [2].
- **Structural Insight from Crystallography:** The X-ray crystal structure of CDK8/Cyclin C in complex with **CCT251545** (PDB ID: **5BNJ**) reveals a unique "DMG-in" conformation where the activation loop is folded in a manner typical for active kinases. The structure shows that the **C-terminal tail of CDK8 inserts into the ligand-binding site**, contributing to a highly specific interaction that underpins the compound's selectivity [1] [5] [7].

The following diagram illustrates the experimental workflow that was used to identify the binding mode and confirm the specificity of **CCT251545**:



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*Experimental workflow for characterizing **CCT251545** binding.*

Key Experimental Protocols

Target Identification (SILAC-based Affinity Capture) [5]

This method identified CDK8 and CDK19 as the primary cellular targets.

- **Cell Culture & Metabolic Labeling:** LS174T human colon carcinoma cells were grown in media containing either light (Lys0, Arg0) or heavy (Lys8, Arg10) isotopic forms of amino acids (SILAC).
- **Preparation of Affinity Matrix:** A derivative of **CCT251545** with a propyl linker (compound **5**) was covalently coupled to sepharose beads.
- **Competitive Pull-Down:** Cell lysates from heavy and light-labeled populations were mixed. The heavy lysate was incubated with the affinity matrix alone, while the light lysate was incubated with the matrix in the presence of a soluble, active competitor (compound **4** or **6**).
- **Elution & Analysis:** Bound proteins were eluted and identified using quantitative mass spectrometry. Proteins specifically displaced by the active competitor (showing a low heavy-to-light ratio) were considered high-affinity binders. CDK8 and CDK19 showed the highest affinity.

Confirmation of Direct Binding [5]

- **Surface Plasmon Resonance (SPR):** Used to confirm direct binding of **CCT251545** to the full-length CDK8/cyclin C complex, providing kinetic parameters (k_{on} and k_{off}).
- **Cellular Thermal Shift Assay (CETSA):** Demonstrated target engagement in intact SW620 human colorectal cancer cells. Treatment with **CCT251545** stabilized CDK8 and CDK19, increasing their resistance to heat-induced denaturation.

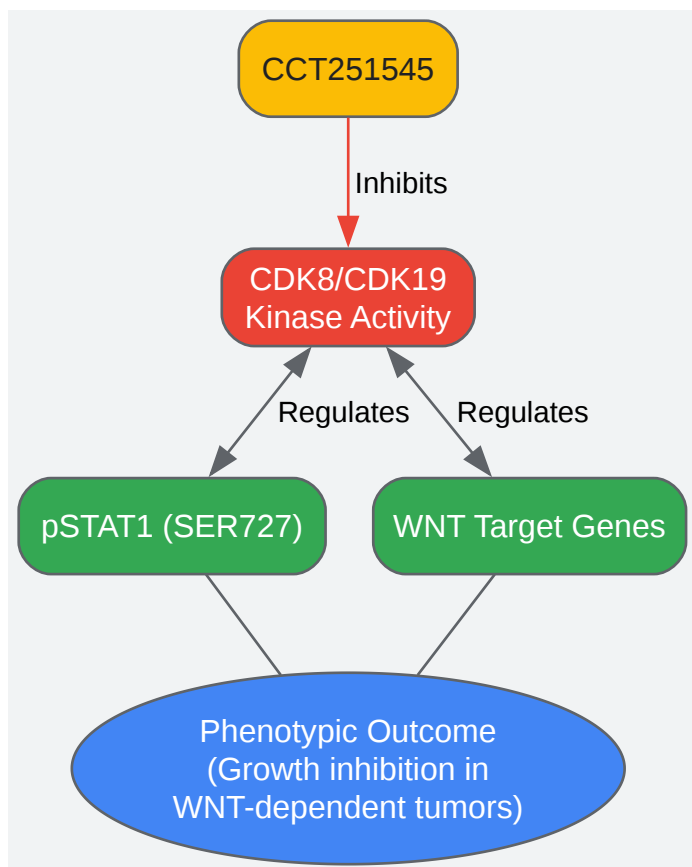
Crystallography (PDB 5BNJ) [7]

The 3D structure was determined to a resolution of 2.64 Å.

- **Protein Complex:** Homo sapiens CDK8 and Cyclin-C.
- **Crystallization:** The complex was co-crystallized with **CCT251545**.
- **Data Collection & Structure Determination:** X-ray diffraction data were collected, and the structure was solved, revealing the detailed atomic interactions of the type I binding mode.

Biological Pathway and Mechanism

CDK8 and CDK19 are part of the Mediator complex kinase module, which regulates transcription. **CCT251545** inhibits their kinase activity, leading to downstream effects on key signaling pathways.



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*Mechanism of action of **CCT251545** via CDK8/19 inhibition.*

Key Insights for Researchers

- **Validated Chemical Probe:** **CCT251545** is regarded as a high-quality, selective chemical probe for dissecting the biological roles of CDK8 and CDK19 in disease contexts, particularly in cancers with dysregulated WNT signaling [1] [2] [4].
- **Critical Pharmacodynamic Biomarker:** The inhibition of CDK8/19 by **CCT251545** leads to a reduction in phosphorylation of STAT1 at SER727. This serves as a robust and reliable cellular and in vivo biomarker for confirming target engagement [1] [5].
- **In Vivo Efficacy:** The compound shows good oral bioavailability in animal models and has demonstrated significant tumor growth inhibition in xenograft models of MMTV-WNT-1 breast cancer and APC-mutant human colorectal cancer (SW620) [1] [2] [3].

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